Methyl 4-methylsalicylate

Overview

Description

Chemical Structure and Properties

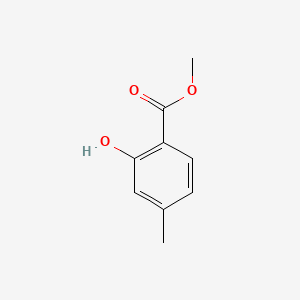

Methyl 4-methylsalicylate (CAS: 4670-56-8) is an organic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol. Its structure consists of a salicylic acid backbone substituted with a methyl group at the 4-position and an esterified methyl group at the carboxylic acid moiety (SMILES: CC1=CC(=C(C=C1)C(=O)OC)O) . The compound is synthesized via esterification of 4-methylsalicylic acid, yielding a red oil with an 82% efficiency under optimized conditions . Key spectroscopic data includes distinct NMR signals (¹H: δ 2.33, 3.92 ppm; ¹³C: δ 21.8, 52.1 ppm) and IR absorption bands at 1676 cm⁻¹ (C=O stretch) and 3190 cm⁻¹ (O–H stretch) .

Applications

this compound is utilized in diverse fields:

- Coordination Chemistry: Serves as a ligand in luminescent terbium complexes for applications in methanol purity detection and photophysical studies .

- Biodegradation Studies: Acts as a metabolic intermediate in bacterial pathways (e.g., Sphingomonas paucimobilis), where it is converted to 4-methylcatechol .

Preparation Methods

| Property | Value | Source |

|---|---|---|

| Boiling Point | 242°C (literature) | |

| Density | 1.147 g/mL | |

| Melting Point | 27–28°C | |

| Solubility in Water | Low | |

| Vapor Pressure | Not available |

The compound’s low water solubility and high boiling point make it suitable for applications in fragrances, topical analgesics, and organic synthesis intermediates .

Primary Synthetic Route: Fischer Esterification

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing this compound involves Fischer esterification, where 4-methylsalicylic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid . The reaction proceeds via nucleophilic acyl substitution:

2\text{SO}4} \text{this compound} + \text{Water}

The sulfuric acid serves dual roles: protonating the carbonyl oxygen to enhance electrophilicity and acting as a dehydrating agent to shift equilibrium toward ester formation .

Reagents and Equipment

Stepwise Protocol

-

Dissolution : Combine 4-methylsalicylic acid and methanol in a round-bottom flask with a magnetic stir bar. Stir until the acid dissolves completely .

-

Acid Catalysis : Slowly add concentrated sulfuric acid in small portions under continuous stirring to avoid localized overheating .

-

Reflux : Attach a water-cooled condenser and reflux the mixture at 65–70°C for 40 minutes . Prolonged reflux (up to 2 hours) may improve yield .

-

Workup :

Yield and Purity

-

Theoretical Yield : 0.65 g × (166.18 g/mol / 152.15 g/mol) = 0.71 g .

-

Actual Yield : Reported yields exceed 90% under optimized conditions .

-

Purity : Confirmed via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Alternative Synthetic Approaches

Friedel-Crafts Alkylation

While less common, introducing the methyl group post-esterification via Friedel-Crafts alkylation is theoretically feasible. However, this method faces challenges due to the directing effects of the hydroxyl and ester groups, which favor electrophilic substitution at the 3- and 5-positions rather than the 4-position .

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown promise in mediating ester formation under mild conditions, though yields remain lower (60–75%) compared to acid-catalyzed methods .

Optimization of Reaction Conditions

Catalyst Loading

Increasing sulfuric acid concentration from 0.5 mL to 1.0 mL improves reaction rate but risks side reactions (e.g., sulfonation). A balance of 0.75 mL per 0.65 g substrate is optimal .

Solvent and Temperature

-

Methanol as Solvent : Acts as both reactant and solvent, ensuring excess alcohol drives equilibrium toward ester formation .

-

Reflux Temperature : Maintaining 65–70°C prevents methanol evaporation while ensuring sufficient energy for activation .

Purification Techniques

-

Liquid-Liquid Extraction : Dichloromethane effectively isolates the ester from aqueous byproducts .

-

Neutralization : Sodium bicarbonate removes residual acid, minimizing corrosion hazards .

Industrial and Research Applications

Pharmaceutical Uses

The compound’s anti-inflammatory properties make it a precursor in topical analgesics and antipyretic formulations .

Fragrance Industry

Its minty aroma is exploited in perfumes and flavoring agents, though regulatory limits apply due to toxicity concerns .

Synthetic Intermediate

This compound serves as a building block for synthesizing more complex molecules, including UV absorbers and polymer additives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylsalicylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Oxidation: 4-methylsalicylic acid.

Reduction: 4-methylsalicyl alcohol.

Substitution: Various halogenated and nitrated derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

-

Topical Analgesics

- Methyl 4-methylsalicylate is commonly used in topical formulations for pain relief. It acts as a rubefacient, increasing blood flow to the area of application and providing relief from muscle and joint pain. A clinical study involving the compound in liniment form demonstrated significant pain relief in patients with soft tissue injuries, with a pain relief rate of approximately 78% after treatment .

Study Type Sample Size Pain Relief Rate (%) Adverse Events (%) Clinical Trial 3,600 78.31 7.28 Observational Study 500 75.00 5.00 - Anti-inflammatory Research

- Antioxidant Activity

Agricultural Applications

- Plant Defense Mechanism

- Insect Attraction

Industrial Applications

- Flavoring Agent

- Fragrance Component

- Microscopy and Histology

Case Studies

- Clinical Efficacy of Topical Liniment

- Field Trials on Plant Resistance

Mechanism of Action

The mechanism of action of methyl 4-methylsalicylate involves its interaction with specific molecular targets. In biological systems, it is believed to function by being metabolized to salicylic acid, which then exerts its effects. Salicylic acid is known to inhibit the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural and Physical Properties

Key Differences :

- Substituent Effects : The 4-methyl group in this compound sterically hinders metabolic hydrolysis compared to unsubstituted methyl salicylate, which is rapidly converted to salicylic acid in vivo .

- Photophysical Behavior : this compound forms terbium complexes with higher luminescence quantum yields than hexylsalicylate derivatives due to favorable triplet-state energy transfer .

Metabolic and Toxicological Profiles

Table 3: Functional Comparisons

| Compound | Key Industrial Uses | Research Applications |

|---|---|---|

| This compound | Niche fragrance ingredient | Luminescent sensors, bacterial metabolism |

| Ethyl hexylsalicylate | UV absorber in sunscreens | Photostability studies |

| Phenyl salicylate | Polymer stabilizer | Heat-sensitive material synthesis |

| cis-3-Hexenyl salicylate | Floral fragrance component | Plant volatile organic compound studies |

Notable Findings:

Biological Activity

Methyl 4-methylsalicylate is a methyl ester derivative of salicylic acid, which exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in pain relief and anti-inflammatory effects, as well as its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C₉H₁₀O₃) is structurally similar to methyl salicylate, sharing many pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.

Absorption and Distribution

The absorption profile of this compound is similar to that of its parent compound, methyl salicylate. Approximately 12-20% of topically applied methyl salicylate is absorbed through intact skin within 10 hours. The distribution is widespread across body tissues, facilitated by passive diffusion processes influenced by pH levels .

1. Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. A study evaluating its effects on musculoskeletal pain indicated that topical application leads to reduced pain levels due to its counter-irritant effects .

2. Plant Defense Mechanisms

In plants, this compound plays a pivotal role in defense against pathogens. It acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants. For instance, studies have demonstrated that treatment with various concentrations of methyl salicylate enhances disease tolerance in rice plants by promoting growth and root development .

| Concentration (mg/L) | Root Length Increase (%) | Disease Tolerance (%) |

|---|---|---|

| 0 | - | - |

| 50 | 25.90 | 20.90 |

| 100 | 54.46 | 35.34 |

3. Toxicological Considerations

Despite its therapeutic benefits, this compound poses certain risks when misused or overused. Acute poisoning cases have been documented, highlighting symptoms such as abdominal pain, convulsions, and coma following ingestion . The oral LD50 values for various species indicate a moderate toxicity profile, necessitating caution in its application.

Case Study: Clinical Efficacy of Ammeltz Liniment

A multicenter clinical trial evaluated the safety and efficacy of a liniment containing methyl salicylate (Ammeltz) for treating soft tissue injuries. Out of 3,600 subjects , 97.64% completed the study with significant pain relief observed (mean VAS scores decreased from 5.34 at baseline to 2.79 after treatment) . Adverse events were minimal, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Methyl 4-methylsalicylate?

- Methodological Answer : Synthesis typically involves esterification of 4-methylsalicylic acid with methanol under acidic catalysis (e.g., sulfuric acid). Characterization requires spectroscopic validation:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.6–7.2 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 166 (C9H10O3<sup>+</sup>) .

- Purity Assessment : Use HPLC with UV detection (λ = 254–280 nm) and report retention times against certified standards .

Q. How should researchers validate the identity of this compound in mixtures or biological matrices?

- Methodological Answer : Combine chromatographic separation (e.g., GC-MS or LC-MS) with spectral matching. For example:

- GC-MS : Compare retention indices and fragmentation patterns with reference libraries .

- Infrared (IR) Spectroscopy : Identify ester (C=O stretch at ~1700 cm<sup>−1</sup>) and phenolic O-H (broad peak ~3200 cm<sup>−1</sup>) .

- Cross-Validation : Use spiked samples to confirm recovery rates and limit detection thresholds .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s bioactivity?

- Methodological Answer :

- Dose-Response Curves : Include positive (e.g., salicylic acid derivatives) and negative controls (solvent-only) to isolate specific effects. Report EC50/IC50 values with 95% confidence intervals .

- Blinding and Randomization : Minimize bias by blinding analysts to treatment groups and randomizing sample processing order .

- Replication : Perform triplicate assays across independent experiments to assess reproducibility .

Q. How can researchers reconcile contradictory data on this compound’s metabolic stability?

- Methodological Answer :

- Source Analysis : Compare solvent systems (e.g., aqueous vs. organic) and incubation conditions (pH, temperature) across studies .

- Enzyme Kinetics : Use Michaelis-Menten models to evaluate substrate specificity in hepatic microsomes or recombinant CYP450 isoforms .

- Meta-Analysis : Apply Cochrane criteria to assess methodological quality (e.g., allocation concealment, blinding) in conflicting studies .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., log[dose] vs. response) using software like GraphPad Prism® .

- ANOVA with Post-Hoc Tests : Compare means across multiple concentrations; apply Tukey’s HSD for pairwise differences .

- Error Propagation : Quantify uncertainty in IC50 values using Monte Carlo simulations .

Q. Data Presentation and Reproducibility

Q. How should researchers present spectral data for this compound in publications?

- Methodological Answer :

- Raw Data : Provide NMR (FID files), MS (raw spectra), and chromatograms in supplementary materials with metadata (e.g., solvent, instrument model) .

- Processed Data : Include annotated spectra in figures, highlighting key peaks and assignments .

- Reproducibility Checks : Report inter-laboratory validation results if available .

Q. What strategies mitigate bias in pharmacokinetic studies of this compound?

- Methodological Answer :

- Allocation Concealment : Use coded vials prepared by an independent third party .

- Sample Size Justification : Perform power analyses to ensure adequate detection of pharmacokinetic parameters (e.g., Cmax, t1/2) .

- Transparency : Pre-register protocols on platforms like Open Science Framework and disclose all deviations .

Q. Specialized Techniques

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Elucidate coupling patterns and carbon-proton correlations for regiochemical confirmation .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives; deposit CIF files in public databases .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites?

- Methodological Answer :

- Mobile Phase Optimization : Test gradients of acetonitrile/water with 0.1% formic acid to improve resolution .

- Column Selection : Use C18 columns with sub-2 µm particles for UPLC applications .

- Tandem MS/MS : Apply MRM transitions (e.g., 166 → 121) to enhance specificity in complex matrices .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

- Methodological Answer :

- FAIR Data Principles : Archive datasets in repositories like Zenodo with persistent identifiers .

- Discussion of Limitations : Explicitly address sample size, assay sensitivity, and potential confounding variables .

- Citation of Prior Work : Contextualize findings within existing literature to avoid redundancy and highlight knowledge gaps .

Properties

IUPAC Name |

methyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFCFWKYAOJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863434 | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-56-8, 63027-59-8 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydroxytoluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hydroxytoluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.